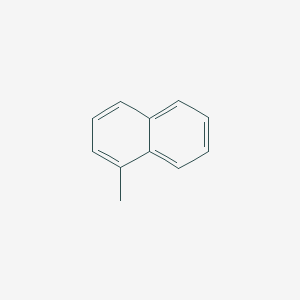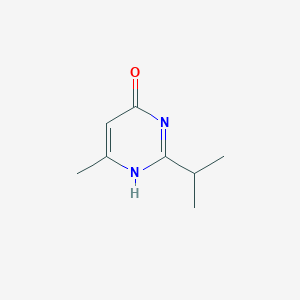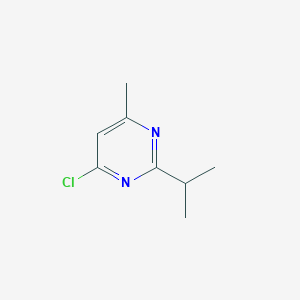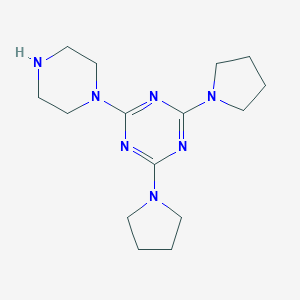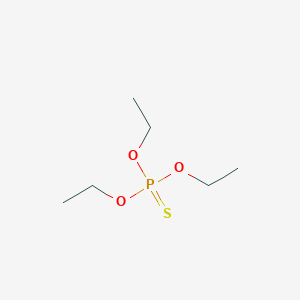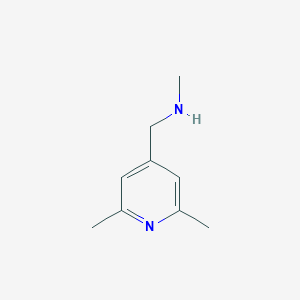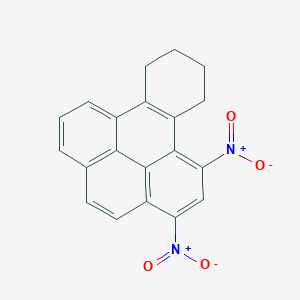
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. This chemical compound is a known environmental pollutant and has been linked to various health concerns. In
Mécanisme D'action
The mechanism of action of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- involves its metabolism by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Effets Biochimiques Et Physiologiques
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, inflammation, and DNA damage. It has also been shown to affect the immune system and alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- in laboratory experiments is its potency as a mutagen and carcinogen. This allows researchers to study the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis in a controlled setting. However, one limitation is that the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- may not accurately reflect the effects of environmental exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s.
Orientations Futures
There are several future directions for research on Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-. One area of research is the development of biomarkers for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- exposure. Another area of research is the investigation of the effects of mixtures of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s on human health. Additionally, there is a need for further research on the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis and the development of novel therapies for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced cancers.
In conclusion, Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- is a potent environmental pollutant that has been extensively studied for its toxicological effects. Its use in laboratory experiments has allowed for the investigation of the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis. However, further research is needed to fully understand the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s on human health and to develop effective therapies for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced cancers.
Méthodes De Synthèse
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- can be synthesized by the nitration of benzo(e)pyrene. The nitration process involves the reaction of benzo(e)pyrene with a mixture of nitric acid and sulfuric acid. This reaction results in the formation of 9,10,11,12-tetrahydro-1,3-dinitro-benzo(e)pyrene.
Applications De Recherche Scientifique
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- has been extensively studied for its toxicological effects. It has been shown to be a potent mutagen and carcinogen in animal studies. It is commonly used in laboratory experiments to study the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis.
Propriétés
Numéro CAS |
120812-50-2 |
|---|---|
Nom du produit |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- |
Formule moléculaire |
C20H14N2O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
6,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
SQVATHOPVKLFQL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
120812-50-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



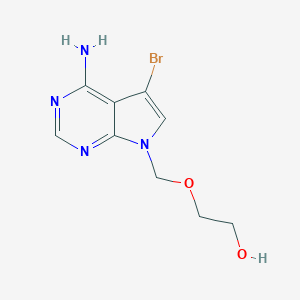
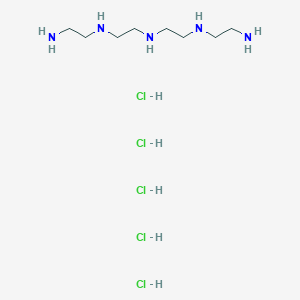
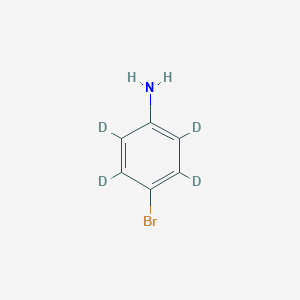
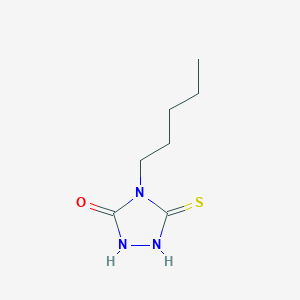
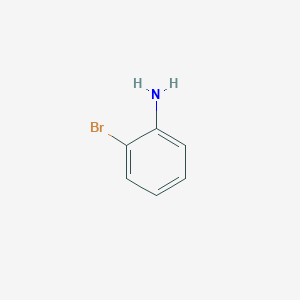
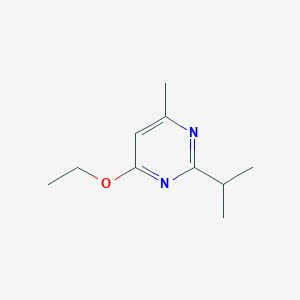
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
